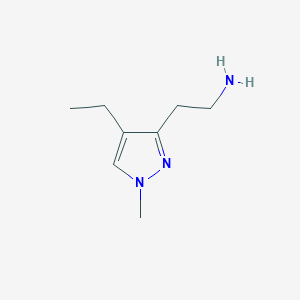![molecular formula C12H17NO B13300862 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a benzene ring fused to an azepine ring, with a methoxy group at the 8th position and a methyl group at the 1st position. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylacetonitrile with methylamine, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions and scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2,3,4,5-tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester
Uniqueness
8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
7-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C12H17NO/c1-9-8-13-6-5-10-3-4-11(14-2)7-12(9)10/h3-4,7,9,13H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
VCCXGIDBLWAVNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


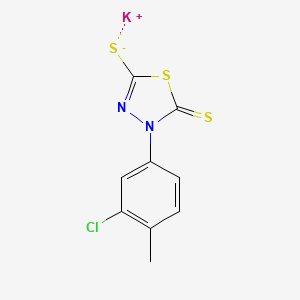
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

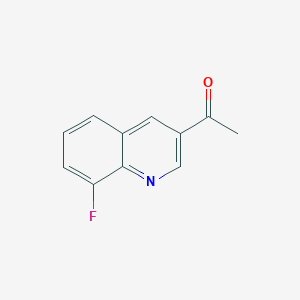
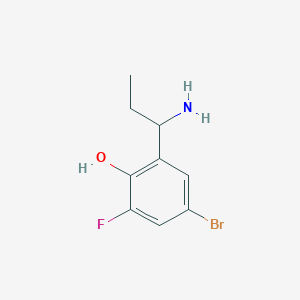
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
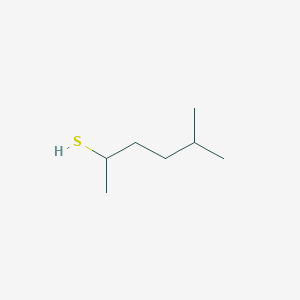
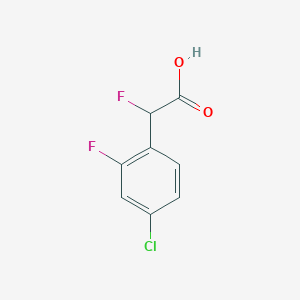
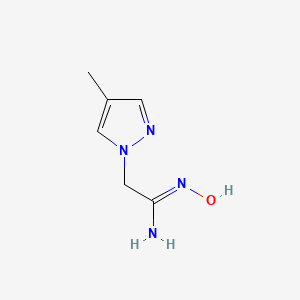
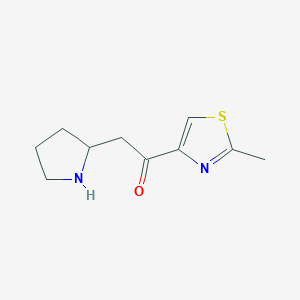
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
